Dimethocaine

Übersicht

Beschreibung

Dimethocain, auch bekannt als Larocain, ist eine synthetische Verbindung mit einer stimulierenden Wirkung, die der von Kokain ähnelt, obwohl es weniger potent ist. Es ist ein 4-Aminobenzoesäureester und wurde ursprünglich 1930 von der Firma Hoffmann-La Roche synthetisiert. Dimethocain gewann in den 1930er Jahren als Lokalanästhetikum, insbesondere in der Zahnmedizin, Augenheilkunde und Hals-Nasen-Ohren-Heilkunde, an Popularität. Es wurde jedoch in den 1940er Jahren aufgrund seiner psychoaktiven Wirkungen und des Suchtpotenzials vom Markt genommen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Dimethocain wird durch Veresterung von 4-Aminobenzoesäure mit 2,2-Dimethyl-3-diethylamino-1-propanol synthetisiert. Die Reaktion erfolgt typischerweise unter Verwendung eines sauren Katalysators und unter Rückflussbedingungen. Das Produkt wird dann durch Umkristallisation gereinigt, um Dimethocain in reiner Form zu erhalten .

Industrielle Produktionsverfahren

In industriellen Umgebungen folgt die Produktion von Dimethocain ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Reagenzien und Geräten in Industriequalität, um hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird oft in Form eines Hydrochloridsalzes geliefert, das ein weißes kristallines Pulver ist, das in Wasser löslich ist .

Chemische Reaktionsanalyse

Arten von Reaktionen

Dimethocain unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Esterhydrolyse: Die Esterbindung in Dimethocain kann hydrolysiert werden, um 4-Aminobenzoesäure und 2,2-Dimethyl-3-diethylamino-1-propanol zu produzieren.

Deethylierung: Die Entfernung von Ethylgruppen vom Stickstoffatom.

Hydroxylierung: Die Einführung von Hydroxylgruppen in den aromatischen Ring

Häufige Reagenzien und Bedingungen

Esterhydrolyse: Typischerweise unter sauren oder basischen Bedingungen durchgeführt, unter Verwendung von Reagenzien wie Salzsäure oder Natriumhydroxid.

Deethylierung: Erreicht unter Verwendung von starken Säuren oder Basen.

Hydroxylierung: Häufig durchgeführt unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Hauptprodukte

Analyse Chemischer Reaktionen

Types of Reactions

Dimethocaine undergoes several types of chemical reactions, including:

Ester Hydrolysis: The ester bond in this compound can be hydrolyzed to produce 4-aminobenzoic acid and 2,2-dimethyl-3-diethylamino-1-propanol.

Deethylation: The removal of ethyl groups from the nitrogen atom.

Hydroxylation: The introduction of hydroxyl groups into the aromatic ring

Common Reagents and Conditions

Ester Hydrolysis: Typically performed under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Deethylation: Achieved using strong acids or bases.

Hydroxylation: Often carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products

Wissenschaftliche Forschungsanwendungen

Introduction to Dimethocaine

This compound, also known as larocaine, is a synthetic compound with local anesthetic and stimulant properties. It was initially synthesized in the 1930s and has been studied for its pharmacological effects, particularly its action as a dopamine reuptake inhibitor. This article explores the scientific research applications of this compound, highlighting its mechanisms of action, potential for abuse, and various experimental uses.

Pharmacological Properties

- Dopamine Uptake Inhibition : this compound shows full displacement of specific radiolabeled compounds used to assess dopamine transporter binding and uptake.

- Potency Comparison : The potency order among local anesthetics is as follows: cocaine > this compound > tetracaine > procaine > chloroprocaine .

Scientific Research Applications

This compound has several notable applications in scientific research:

Drug Testing

This compound is often studied for its detectability in biological samples such as urine. This research is crucial for understanding its implications as a "legal high" and its potential for abuse.

Neurological Research

The compound serves as a model for investigating the mechanisms underlying cocaine addiction. Studies have shown that this compound can induce behaviors similar to those observed with cocaine administration in animal models, making it a valuable tool for exploring addiction pathways .

Pharmacological Research

This compound is utilized to study various aspects of neurotransmitter interactions and receptor dynamics within the nervous system. Its unique characteristics allow researchers to draw parallels with other stimulants and anesthetics .

Psychopharmacological Research

Research has focused on the stimulant properties of this compound, assessing its effects on mood and behavior in both animal models and human studies. These investigations are essential for understanding the broader implications of stimulant use and potential therapeutic applications .

Anesthetic Research

This compound's local anesthetic properties have been compared with traditional anesthetics like cocaine, providing insights into its efficacy and safety profile in clinical settings.

Case Study 1: Behavioral Reinforcement

In studies involving rhesus monkeys, this compound was self-administered at rates comparable to cocaine, indicating its potential for abuse. The drug's effects on behavior were linked to dopamine transporter occupancy measured through neuroimaging techniques .

Case Study 2: Locomotor Activity

Acute administration of this compound significantly increased locomotor activity in rodent models, suggesting that it may induce reinforcing behaviors similar to those seen with other stimulants. This effect was dose-dependent, highlighting the importance of dosage in evaluating behavioral outcomes .

Summary of Findings

This compound presents a multifaceted profile that makes it an important subject of study within pharmacology and neuroscience. Its ability to inhibit dopamine reuptake places it alongside other potent stimulants like cocaine, yet it also offers unique opportunities for research into addiction mechanisms and anesthetic efficacy.

| Application Area | Description |

|---|---|

| Drug Testing | Assessing detectability and implications as a legal high |

| Neurological Research | Investigating addiction mechanisms and behavioral reinforcement |

| Pharmacological Research | Studying neurotransmitter interactions and receptor dynamics |

| Psychopharmacological Research | Evaluating mood and behavioral effects |

| Anesthetic Research | Comparing efficacy with traditional anesthetics |

Wirkmechanismus

Dimethocaine exerts its effects primarily by inhibiting the uptake of dopamine by blocking dopamine transporters (DAT). This inhibition increases the concentration of dopamine in the synaptic cleft, leading to enhanced stimulation of dopamine receptors. The increased dopamine levels in the brain’s reward pathway contribute to the compound’s stimulatory and addictive effects .

Vergleich Mit ähnlichen Verbindungen

Dimethocain ähnelt strukturell anderen Lokalanästhetika wie Kokain und Procain. Es ist weniger potent als Kokain und hat ein anderes Sicherheitsprofil. Im Gegensatz zu Kokain ist Dimethocain in einigen Ländern ein legales Kokain-Ersatzmittel und wird vom Europäischen Beobachtungsstelle für Drogen und Drogensucht unter die Kategorie "synthetische Kokain-Derivate" eingestuft .

Ähnliche Verbindungen

Kokain: Ein natürliches Alkaloid mit starken stimulierenden und lokalanästhetischen Wirkungen.

Procain: Ein synthetisches Lokalanästhetikum mit ähnlicher Struktur, aber unterschiedlichen pharmakologischen Eigenschaften.

Lidocain: Ein weiteres synthetisches Lokalanästhetikum mit einem anderen Wirkmechanismus und Sicherheitsprofil

Biologische Aktivität

Dimethocaine (DMC), a synthetic derivative of cocaine, has garnered attention for its psychoactive properties and potential therapeutic applications. Understanding its biological activity is crucial for assessing its safety, efficacy, and potential use in clinical settings. This article explores the pharmacological profile, metabolic pathways, behavioral effects, and relevant case studies associated with this compound.

Pharmacological Profile

This compound exhibits stimulant properties similar to cocaine, primarily acting as a dopaminergic reuptake inhibitor . Research has shown that it significantly increases locomotor activity and induces reinforcing behaviors in animal models, indicating its potential for abuse. The compound is classified as a new psychoactive substance (NPS) and is often consumed recreationally without thorough safety evaluations .

Key Characteristics:

- Chemical Structure : this compound is chemically related to cocaine, sharing structural similarities that contribute to its pharmacological effects.

- Mechanism of Action : It primarily inhibits the dopamine transporter, leading to increased levels of dopamine in the synaptic cleft, which is associated with reward and reinforcement behaviors .

- Potency : In comparative studies, this compound has been shown to possess a potency order of cocaine > this compound > tetracaine > procaine > chloroprocaine .

Metabolism

This compound undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes and N-acetylation. The metabolic pathways include:

- Phase I Reactions : Ester hydrolysis, deethylation, and hydroxylation are the main reactions facilitated by various P450 isoforms. Notably, CYP3A4 plays a significant role in the clearance of this compound through deethylation .

- Phase II Reactions : N-acetylation is catalyzed by the NAT2 isozyme, which is crucial for the formation of metabolites that may influence the drug's pharmacological effects .

The kinetics of these reactions follow classic Michaelis-Menten behavior with varying affinities among different P450 enzymes. For instance, P450 3A4 accounts for 96% of the net clearance for deethylation .

Behavioral Effects

This compound's behavioral effects have been extensively studied in animal models:

- Locomotor Activity : Administration of this compound results in increased locomotor activity in mice, similar to cocaine's effects. Doses ranging from 10-40 mg/kg have been shown to significantly enhance movement .

- Anxiogenic Effects : In elevated plus-maze tests, this compound reduced entries into open arms, suggesting anxiogenic properties that parallel those observed with cocaine .

- Reinforcing Properties : Conditioned place preference tests indicate that this compound can produce reinforcing effects akin to those of cocaine, raising concerns about its potential for abuse .

Case Studies

A review of clinical cases highlights the implications of this compound use:

- Case Study on Psychoactive Substance Use : A study involving two individuals treated with psychostimulants illustrated positive outcomes when addressing cocaine dependence. Although not directly involving this compound, it underscores the relevance of stimulant medications in managing substance use disorders .

- Unusual Drug Screening Results : A case reported an individual found unconscious with unusual drug screening results that included this compound metabolites. This emphasizes the need for comprehensive testing methods due to the rising prevalence of NPSs like this compound .

Summary Table

| Aspect | Details |

|---|---|

| Chemical Class | Synthetic derivative of cocaine |

| Mechanism | Dopamine reuptake inhibitor |

| Key Metabolites | Hydroxylated forms, N-acetylated derivatives |

| Main Enzymes Involved | CYP3A4 (deethylation), NAT2 (N-acetylation) |

| Behavioral Effects | Increased locomotion, anxiogenic responses |

| Potential Risks | Abuse potential similar to cocaine |

Eigenschaften

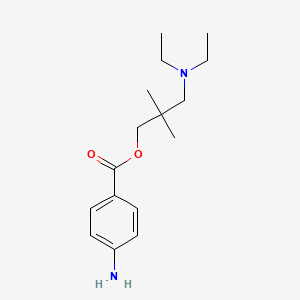

IUPAC Name |

[3-(diethylamino)-2,2-dimethylpropyl] 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13/h7-10H,5-6,11-12,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQIUQKMMPDHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

553-63-9 (hydrochloride) | |

| Record name | Dimethocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40240185 | |

| Record name | Dimethocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-15-5 | |

| Record name | Dimethocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethocaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3L4A6GOWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.